5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
Overview
Description
The compound 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a derivative of aniline, where a triazole ring is attached to the aniline moiety at the second position and a chlorine atom is substituted at the fifth position. This structure suggests potential for various chemical reactions and biological activities, as seen in similar compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with DABCO to yield N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines in high yields . Another synthesis approach is the copper-catalyzed cascade reaction using isatins and amidine hydrochlorides to produce 2-(1,3,5-triazin-2-yl)aniline derivatives . These methods indicate that the synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline could potentially be achieved through similar catalytic or condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline can be analyzed using vibrational spectroscopy and quantum chemical studies. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated using FT-IR and FT-Raman spectra, and DFT computations have been performed to derive the optimized geometry and vibrational wavenumbers . Such studies could be applied to 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline to understand its molecular structure in detail.
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives can be explored through various reactions. For example, the Schiff base formation of aniline derivatives with aromatic amines in methanol at room temperature suggests that 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline could also participate in similar condensation reactions to form Schiff bases or other derivatives, expanding its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be deduced from their molecular structure and substituents. The presence of a chlorine atom and a triazole ring in 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline would influence its physical properties such as melting point, solubility, and chemical properties like acidity or basicity. Theoretical calculations, such as those performed for 2-chloro-5-(trifluoromethyl) aniline , could provide insights into the electron density distribution, HOMO-LUMO energy gap, and molecular electrostatic potential, which are critical for understanding the reactivity and interaction of the compound with other molecules.
Scientific Research Applications
Microtubule-Binding Agents
A study explored the synthesis of 1,2,3-triazole analogs of combretastatin A-4, where compounds like 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline showed significant activity as microtubule-binding agents. These findings suggest potential applications in cancer research and treatment (Odlo et al., 2010).
Photoluminescent Copper(I) Complexes
Another research focused on heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands. These complexes, including N-phenyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline variants, exhibited long-lived photoluminescence, which could be applied in the development of new photoluminescent materials (Manbeck et al., 2011).
Synthesis and Characterization of Novel Compounds
Research has been conducted on the synthesis and evaluation of physical-chemical properties of triazole derivatives. For instance, a study on alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates revealed the development of new compounds with potential applications in various fields (Tatyana et al., 2019).
Electroluminescent Properties
A study on indazole, pyrazole, and triazole/triphenylamine-based compounds including N,N-diphenyl-4-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline variants investigated their electroluminescent properties. This research has implications for the development of new organic light-emitting diode (OLED) materials (Jin et al., 2020).
Anti-Proliferative Agents
One pot click chemistry has been utilized to link triazole and benzimidazole pharmacophores, resulting in compounds like N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline. These compounds were evaluated for their anti-proliferative activity, showing potential as cancer treatment agents (Sahay & Ghalsasi, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-(1,2,4-triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSKDFBSZMCRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407585 | |
Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |
CAS RN |
450399-92-5 | |
Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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